

# First-Line CLL: Progression-Free Survival (PFS) at 5 Years

Author: Smolecule Technical Support Team. Date: February 2026

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Treatment Regimen	PFS Advantage (Hazard Ratio)	Key Patient Subgroups with Notable Benefit
Acalabrutinib + Obinutuzumab	Superior to Ibrutinib monotherapy (HR 0.42) [1]	Patients >65 years; Unmutated IGHV [2]
Ibrutinib	Similar to other targeted therapies, except Acalabrutinib + Obinutuzumab [1]	Mutated IGHV; del(17p) and/or TP53 mutations [2]
Ibrutinib + Obinutuzumab	-	Mutated IGHV; del(17p) and/or TP53 mutations [2]
Venetoclax + Obinutuzumab	-	Patients without comorbidities (in MRD-guided combinations) [2]

For patients with **relapsed or refractory (R/R) CLL**, the following efficacy data from key clinical trials are available.

## Relapsed/Refractory CLL: Efficacy Outcomes from Clinical Trials

Treatment Regimen	Study & Median PFS	Median Overall Survival (OS)	Key High-Risk Group Findings
<b>Acalabrutinib</b> (ASCEND Trial)	Not Reached [3]	Median OS not reached; 42-month OS rate: <b>78%</b> [3]	Effective in patients with unmutated IGHV and those with del(17p)/TP53 mutation [4]
<b>Idelalisib + Rituximab</b> (Real-World)	22.9 months [5]	44.5 months [5]	Shorter PFS linked to ECOG PS $\geq 2$ , unmutated IGHV, and $\geq 3$ prior lines of therapy [5]
<b>Bendamustine + Rituximab</b> (ASCEND Trial)	Part of comparator arm [3]	-	-
<b>Venetoclax-based regimens</b> (Pooled Analysis)	30.2 months [6]	-	Shorter duration of response associated with bulky lymphadenopathy, TP53 aberrations, NOTCH1 mutations, and prior refractoriness to BCR inhibitors [6]

## Safety and Tolerability Profiles

The choice of treatment is also guided by their distinct safety profiles [2]:

- **Acalabrutinib combinations:** Lower rates of diarrhea compared to Ibrutinib+Venetoclax, but higher rates of headache than some other regimens [2].
- **Ibrutinib combinations:** Lower rates of neutropenia than Obinutuzumab+Venetoclax, and lower hypertension rates than Ibrutinib+Obinutuzumab [2].
- **Ibrutinib+Venetoclax:** Fewer infections than Acalabrutinib-containing regimens and fewer secondary primary neoplasms than Acalabrutinib+Obinutuzumab [2].
- **Obinutuzumab+Venetoclax:** Lower rates of hypertension than Ibrutinib+Obinutuzumab [2].

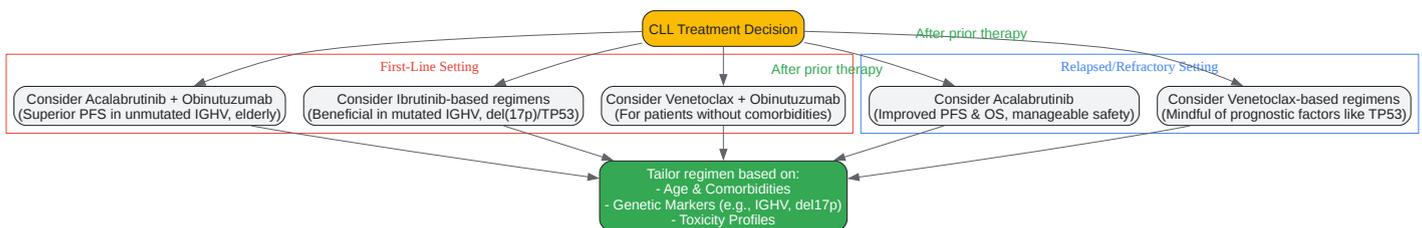
## Experimental Methodologies in Cited Studies

To critically appraise the data, it is helpful to understand the core methodologies used in these studies.

- **Network Meta-Analysis (NMA):** This statistical technique allows for the comparison of multiple treatments simultaneously, even if they have not been directly studied in head-to-head trials, by using a common comparator (e.g., placebo or a standard therapy) across different studies. The analysis from [2] and [1] used a frequentist approach to integrate data from 30 randomized controlled trials [2].
- **Randomized Controlled Phase 3 Trial (ASCEND):** This is the gold standard for evaluating a new treatment's efficacy. In the ASCEND trial, patients with R/R CLL were randomly assigned to receive either acalabrutinib or the investigator's choice of idelalisib plus rituximab or bendamustine plus rituximab. The primary endpoint was progression-free survival as assessed by an Independent Review Committee to minimize bias [3] [4].
- **Real-World Observational Study:** This type of study assesses how a treatment performs in routine clinical practice outside the strict protocols of a clinical trial. The study on idelalisib-rituximab retrospectively analyzed data from patients treated at multiple Italian centers, providing insights into effectiveness in a broader, less-selected patient population [5].

## CLL Treatment Pathway and Regimen Selection

The following diagram illustrates the general decision-making pathway for CLL treatment, synthesized from the efficacy and safety data in the search results.



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## Key Takeaways for Researchers

- **Therapeutic Shift:** The CLL treatment paradigm has firmly shifted from chemoimmunotherapy to targeted, chemotherapy-free regimens, primarily involving BTK inhibitors (e.g., Ibrutinib, Acalabrutinib) and BCL2 inhibitors (e.g., Venetoclax) [2].
- **Tailored Treatment is Paramount:** Efficacy and safety vary significantly across patient subgroups. **Adverse prognostic factors** such as **del(17p)/TP53 mutation, unmutated IGHV status, and complex karyotype** are critical drivers in regimen selection [2] [7] [6].
- **Real-World Evidence Complements Trials:** Data from clinical practice confirms the efficacy of novel agents but can reveal challenges in management, such as the impact of treatment duration and performance status on outcomes, as seen with idelalisib-rituximab [5].

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**Address:** Ontario, CA 91761, United States

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